molecular formula C13H11N3 B8596517 2-Methyl-1-phenyl-1H-imidazo[4,5-b]pyridine

2-Methyl-1-phenyl-1H-imidazo[4,5-b]pyridine

Cat. No. B8596517
M. Wt: 209.25 g/mol
InChI Key: WLGWGXZKUJVZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-phenyl-1H-imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C13H11N3 and its molecular weight is 209.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-1-phenyl-1H-imidazo[4,5-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-phenyl-1H-imidazo[4,5-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Methyl-1-phenyl-1H-imidazo[4,5-b]pyridine

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

2-methyl-1-phenylimidazo[4,5-b]pyridine

InChI

InChI=1S/C13H11N3/c1-10-15-13-12(8-5-9-14-13)16(10)11-6-3-2-4-7-11/h2-9H,1H3

InChI Key

WLGWGXZKUJVZKH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC=C3)C=CC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared with the analogous procedure described in example 3 using 3-Bromo-2-nitropyridine (101 mg, 0.5 mmol) and N-phenylacetamide (81 mg, 0.6 mmol) as starting materials to yield the title compound as brown viscous oil (49 mg, 47% yield). 1H NMR (DMSO) δ 2.54 (s, 3 H), 7.35-7.68 (m, 6 H), 7.77 (d, J=8.8 Hz, 1 H), 8.58 (br s, 1 H); 13C NMR δ 14.0, 118.9, 120.1, 126.8, 128.5, 129.6, 130.1, 133.9, 143.0, 151.6, 156.7. HRMS (FAB): cal. for C13H12N3 [M-FH+]: 210.1031; found: 210.1026.
Quantity
101 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
Yield
47%

Synthesis routes and methods II

Procedure details

Method A applied to 3-chloro-2-nitropyridine (79 mg) and N-phenylacetamide (81 mg, 0.6 mmol) afforded the title compound as brown viscous oil (45 mg, 43% yield). 1H NMR (DMSO) δ 2.54 (s, 3H), 7.35-7.68 (m, 6H), 7.77 (d, J=8.8Hz, 1H), 8.58 (br s, 1H); 13C NMR δ 14.0, 118.9, 120.1, 126.8, 128.5, 129.6, 130.1, 133.9, 143.0, 151.6, 156.7. HRMS (FAB): cal. for C13H12N3 [M+H+]: 210.1031; found: 210.1026.
Quantity
79 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
Yield
43%

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